Product packaging for D-arabino-hex-3-ulose 6-phosphate(Cat. No.:CAS No. 53010-97-2)

D-arabino-hex-3-ulose 6-phosphate

Cat. No.: B1200141
CAS No.: 53010-97-2
M. Wt: 260.14 g/mol
InChI Key: UZYFNQCWJLIAKE-ZMIZWQJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-arabino-hex-3-ulose 6-phosphate is a central metabolic intermediate in the ribulose monophosphate (RuMP) pathway, a key route for formaldehyde fixation and one-carbon assimilation in various methylotrophic bacteria and archaea . This ketohexose phosphate is synthesized from formaldehyde and ribulose-5-phosphate by the enzyme 3-hexulose-6-phosphate synthase (HPS) . It is subsequently isomerized to fructose-6-phosphate by 6-phospho-3-hexuloisomerase (PHI), thereby incorporating one-carbon units into central carbohydrate metabolism . This reaction is critical for the detoxification of formaldehyde and for carbon metabolism in organisms that lack a complete pentose phosphate pathway . Researchers utilize this compound to investigate microbial metabolism in diverse environments, including methane metabolism and the biosynthesis of amino acids . Its role makes it a compound of significant interest for studies in enzymology, metabolic engineering, and understanding microbial pathways for carbon capture . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O9P B1200141 D-arabino-hex-3-ulose 6-phosphate CAS No. 53010-97-2

Properties

CAS No.

53010-97-2

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3R,5R)-2,3,5,6-tetrahydroxy-4-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-4,6-9,11H,1-2H2,(H2,12,13,14)/t3-,4-,6-/m1/s1

InChI Key

UZYFNQCWJLIAKE-ZMIZWQJLSA-N

SMILES

C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@H](C(=O)[C@@H]([C@@H](COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O

Synonyms

A-3-H-6-P
arabino-3-hexulose-6-phosphate

Origin of Product

United States

Enzymatic Biotransformations Involving D Arabino Hex 3 Ulose 6 Phosphate

3-Hexulose-6-phosphate Synthase (HPS; EC 4.1.2.43): Formation of D-arabino-hex-3-ulose 6-phosphate

3-Hexulose-6-phosphate synthase, commonly abbreviated as HPS, is the enzyme responsible for the synthesis of this compound. wikipedia.orguniprot.org It is systematically named D-arabino-hex-3-ulose-6-phosphate formaldehyde-lyase (D-ribulose-5-phosphate-forming). qmul.ac.ukwikipedia.org This enzyme plays a pivotal role in the assimilation and detoxification of formaldehyde (B43269) in methylotrophic bacteria. ebi.ac.ukresearchgate.net HPS is a member of the orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC) suprafamily. qmul.ac.ukresearchgate.netgenome.jp

The enzymatic reaction catalyzed by HPS is an aldol (B89426) condensation between a five-carbon ketose phosphate (B84403), D-ribulose 5-phosphate, and a one-carbon compound, formaldehyde. uniprot.orgresearchgate.net This reaction yields the six-carbon sugar phosphate, this compound. The enzyme is highly specific for its substrates, D-ribulose 5-phosphate and formaldehyde. qmul.ac.ukexpasy.org Other similar compounds such as ribose 5-phosphate, xylulose 5-phosphate, allulose 6-phosphate, and fructose (B13574) 6-phosphate cannot serve as substrates. qmul.ac.ukexpasy.org The reaction is reversible, as indicated by the enzyme's systematic name, which describes the lyase activity. qmul.ac.uk

Reaction: D-ribulose 5-phosphate + formaldehyde ⇌ this compound uniprot.org

This condensation is a crucial step in a pathway that converts the toxic formaldehyde into the central metabolic intermediate, D-fructose 6-phosphate. ebi.ac.ukebi.ac.uk

The efficiency and substrate affinity of HPS have been characterized through kinetic studies. The Michaelis constant (KM), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter. washington.edupressbooks.pub A lower KM value indicates a higher affinity of the enzyme for its substrate. libretexts.org

Kinetic parameters for HPS have been determined for the enzyme from various microbial sources. For instance, studies on HPS from Methylococcus capsulatus have provided specific Michaelis constants for both the forward and reverse reactions. nih.gov

Table 1: Michaelis Constants (KM) for 3-Hexulose-6-phosphate Synthase from Methylococcus capsulatus

SubstrateMichaelis Constant (KM)Reference
D-ribulose 5-phosphate8.3 x 10-5 M nih.gov
Formaldehyde4.9 x 10-4 M nih.gov
This compound7.5 x 10-5 M nih.gov

The catalytic efficiency, often expressed as the kcat/KM ratio, indicates how efficiently an enzyme converts a substrate into a product. libretexts.org Research on HPS from Methylomicrobium alcaliphilum 20Z has shown that a recombinant form of the enzyme (HPS-His₆) possessed a higher catalytic efficiency but a lower affinity for formaldehyde compared to a naturally fused HPS-PHI protein. nih.gov

Understanding the three-dimensional structure of HPS is essential for elucidating its catalytic mechanism and substrate specificity.

Table 2: Examples of HPS Crystal Structures

OrganismResolution (Å)MethodReference
Salmonella typhimurium1.65X-ray Diffraction rcsb.org
Pyrococcus horikoshii2.64X-ray Diffraction nih.govacs.org

The identification of catalytically important amino acid residues within the active site of HPS has been achieved through a combination of structural analysis, multiple sequence alignments, and site-directed mutagenesis studies. nih.govacs.org These residues are typically highly conserved across different species, highlighting their fundamental role in the enzyme's function. nih.gov

In the HPS from Pyrococcus horikoshii, molecular docking and alanine (B10760859) scanning experiments identified several critical catalytic residues. acs.org Mutating certain residues, such as T136 and V186, to other amino acids (T136C and V186W) resulted in variants with more than a six-fold increase in activity compared to the wild-type enzyme. nih.govacs.org The phosphate-binding site of the substrate is constructed by strictly conserved loops within the protein structure, utilizing hydroxyl groups from serine and threonine residues. ebi.ac.uk

The catalytic activity of 3-hexulose-6-phosphate synthase is dependent on the presence of divalent metal ions. qmul.ac.ukwikipedia.org Magnesium (Mg²⁺) or manganese (Mn²⁺) ions are typically required for the enzyme to achieve maximal activity. wikipedia.orgresearchgate.netgenome.jp These metal ions are believed to play a crucial role in the proper positioning of the substrates within the active site and may participate directly in the catalytic mechanism by stabilizing charged intermediates.

For the HPS from the hyperthermophilic archaeon Pyrococcus horikoshii, Mg²⁺ was identified as the most effective metal ion cofactor. acs.org The optimal concentration for catalysis was found to be 8 mM. acs.org

Structural Biology and Active Site Characterization of HPS

Enzyme-Substrate Complex Formation and Ligand Interactions

The catalytic activity of HPS is dependent on the presence of a divalent cation, typically Mg²⁺ or Mn²⁺. wikipedia.orgresearchgate.net Structural and mechanistic studies have revealed that these metal ions are crucial for stabilizing the enzyme-substrate complex and the subsequent reaction intermediates. The active site of HPS contains conserved residues that coordinate with the metal ion. This metal-ion complex, in turn, interacts with the substrate, D-ribulose 5-phosphate, facilitating the abstraction of a proton to form a cis-enediolate intermediate. researchgate.netnih.gov This intermediate is stabilized by the Mg²⁺ ion. Formaldehyde then undergoes an aldol condensation with this stabilized intermediate to yield this compound. researchgate.netnih.gov

Substrate Specificity and Catalytic Promiscuity of HPS

HPS exhibits a high degree of specificity for its primary substrates, D-ribulose 5-phosphate and formaldehyde. nih.gov However, the concept of "catalytic promiscuity," where an enzyme can catalyze secondary, often mechanistically distinct reactions, is relevant to HPS. nih.govnih.govbiorxiv.org While HPS is highly specific, it shares structural and mechanistic similarities with other enzymes, such as 3-keto-L-gulonate 6-phosphate decarboxylase (KGPDC). nih.govacs.org This has led to observations of natural promiscuity, where HPS can catalyze the KGPDC reaction to a certain extent, and vice versa. nih.govacs.org This promiscuity is attributed to the shared ability to stabilize a 1,2-enediolate intermediate. acs.org The differences in substrate specificity between such enzymes, despite having similar active site structures, can be influenced by the conformational dynamics of both the enzyme and the substrate. nih.govacs.org

ParameterHPS from Methylococcus capsulatus
Substrates D-ribulose 5-phosphate, Formaldehyde
Apparent Km (D-ribulose 5-phosphate) 8.3 x 10⁻⁵ M
Apparent Km (Formaldehyde) 4.9 x 10⁻⁴ M
Apparent Km (D-arabino-3-hexulose 6-phosphate) 7.5 x 10⁻⁵ M
Data sourced from a study on purified HPS from Methylococcus capsulatus. nih.gov

Molecular Evolution of HPS within the Orotidine 5'-Monophosphate Decarboxylase Suprafamily

HPS belongs to the orotidine 5'-monophosphate decarboxylase (OMPDC) suprafamily, a large group of enzymes that share a common structural fold, the (β/α)₈-barrel, and often catalyze reactions involving metal-stabilized enediolate intermediates. researchgate.netnih.govacs.org The evolution of new enzymatic functions within this suprafamily is a topic of significant research. The structural and mechanistic similarities between members like HPS and KGPDC provide a foundation for understanding how new catalytic activities can evolve. nih.govacs.org Studies involving site-directed mutagenesis have shown that changing just a few amino acid residues in the active site of KGPDC can significantly enhance its promiscuous HPS activity, demonstrating the evolutionary potential within this enzyme family. nih.gov This suggests that the (β/α)₈-barrel scaffold is particularly well-suited for the evolution of new catalytic functions. nih.gov

6-Phospho-3-hexuloisomerase (PHI; EC 5.3.1.27): Isomerization of this compound

Following its synthesis by HPS, this compound is isomerized to the central metabolic intermediate D-fructose 6-phosphate by the enzyme 6-phospho-3-hexuloisomerase (PHI). wikipedia.orgresearchgate.net This isomerization is the second key step in the RuMP pathway. researchgate.netcreative-enzymes.com

Catalytic Reaction Mechanism: Isomerization to D-fructose 6-phosphate

PHI catalyzes the reversible isomerization of this compound to D-fructose 6-phosphate. wikipedia.orgresearchgate.netuniprot.org The proposed mechanism involves an ene-diol intermediate. The reaction is thought to proceed through a proton transfer mechanism, where an active site residue acts as a catalytic base to abstract a proton, leading to the formation of the ene-diol intermediate, which then reprotonates to form the product. ebi.ac.uk While the exact mechanism is still under investigation, Glu-152 has been identified as a likely catalytic nucleophile in the active site of PHI from Bacillus subtilis. ebi.ac.uk

Enzymatic Kinetics and Isomerization Equilibrium

The isomerization reaction catalyzed by PHI is reversible. nih.gov Kinetic studies on PHI from Methylococcus capsulatus have determined the apparent Michaelis constants (Km) for both the forward and reverse reactions. The equilibrium of the reaction favors the formation of D-fructose 6-phosphate. nih.gov In a related isomerization of fructose-6-phosphate (B1210287) to glucose-6-phosphate, the equilibrium constant ([F6P]/[G6P]) was found to be temperature-dependent. nih.govnist.gov

ParameterPHI from Methylococcus capsulatus
Substrate (Forward) This compound
Product (Forward) D-fructose 6-phosphate
Apparent Km (this compound) 1.0 x 10⁻⁴ M
Apparent Km (D-fructose 6-phosphate) 1.1 x 10⁻³ M
Data sourced from a study on purified PHI from Methylococcus capsulatus. nih.gov

Structural Biology and Active Site Characteristics of PHI

The three-dimensional structure of PHI has been determined for several organisms, revealing a TIM barrel-like fold. researchgate.net The active site is located in a cleft of the enzyme. In Bacillus subtilis PHI, the phosphate-binding site is formed by conserved loops that utilize hydroxyl groups from serine and threonine residues, as well as backbone nitrogens, to interact with the phosphate group of the substrate. ebi.ac.uk The active site also contains key catalytic residues, such as the proposed catalytic nucleophile Glu-152. ebi.ac.uk The binding of the substrate is thought to induce a conformational change in the enzyme, enclosing the active site to facilitate catalysis.

Substrate Specificity and Stereoselectivity of PHI

While the primary role of PGI in many organisms is the interconversion of glucose-6-phosphate and fructose-6-phosphate, some homologues exhibit broader substrate specificity. The PGI from Pyrococcus furiosus is specific for phosphorylated hexoses and does not utilize non-phosphorylated sugars like glucose or fructose. nih.gov However, it can catalyze the interconversion between two different aldoses and a ketose for various pentoses and hexoses. nih.gov

This enzyme displays a unique stereoselectivity, with a preference for aldose substrates that have hydroxyl groups at the C2, C3, and C4 positions oriented in the same direction. nih.gov Among aldose substrates, L-talose is highly preferred, while D-ribulose is the most favored ketose substrate. nih.gov The enzyme efficiently converts L-talose to L-tagatose and D-ribulose to D-ribose and D-arabinose. nih.gov This specificity indicates that the enzyme's active site is structured to accommodate a particular stereochemical arrangement of the sugar backbone.

Table 3: Isomerization of Selected Substrates by Pyrococcus furiosus PGI
SubstrateProductsConversion Yield (%)Reference
L-taloseL-tagatose, L-galactose80% (to L-tagatose), 5% (to L-galactose) nih.gov
D-ribuloseD-ribose, D-arabinose53% (to D-ribose), 8% (to D-arabinose) nih.gov

The Ribulose Monophosphate Pathway: Metabolic Context of D Arabino Hex 3 Ulose 6 Phosphate

Formaldehyde (B43269) Assimilation: The Assimilatory RuMP Cycle

The primary role of the assimilatory RuMP cycle is the conversion of the toxic C1 compound, formaldehyde, into a less harmful and metabolically useful C3 compound. This process is crucial for methylotrophic bacteria. The cycle can be conceptually divided into three stages: fixation, cleavage, and rearrangement.

In the cleavage and rearrangement phases, one molecule of D-fructose 6-phosphate is converted into two C3 compounds, such as glyceraldehyde-3-phosphate and pyruvate. The other two molecules of D-fructose 6-phosphate, along with one of the C3 products, are utilized to regenerate the initial three molecules of D-ribulose 5-phosphate, thus completing the cycle. This regeneration phase involves enzymes of the pentose (B10789219) phosphate (B84403) pathway.

The assimilatory RuMP pathway is considered more energy-efficient compared to other formaldehyde assimilation pathways, such as the serine cycle.

Formaldehyde Detoxification via the RuMP Pathway

Formaldehyde is a highly reactive and cytotoxic compound that can cause damage to proteins and nucleic acids. Therefore, organisms that produce or encounter formaldehyde have developed efficient detoxification mechanisms. The RuMP pathway serves as a primary route for formaldehyde detoxification in many bacteria. nih.govwikipedia.org By rapidly converting formaldehyde into the sugar phosphate D-arabino-hex-3-ulose 6-phosphate, the pathway effectively removes the toxic C1 compound from the cellular environment. wikipedia.orgnih.gov

The key enzymes of this pathway, HPS and PHI, are often induced in the presence of formaldehyde, highlighting their crucial role in its detoxification. nih.gov In some non-methylotrophic bacteria, the enhancement of the HPS/PHI pathway has been shown to improve their ability to degrade compounds that release formaldehyde, further underscoring the detoxification role of this pathway. nih.gov In addition to the assimilatory cycle, a dissimilatory variant of the RuMP pathway exists, which oxidizes formaldehyde to CO2, contributing to energy generation and detoxification. biorxiv.org

Integration of this compound Metabolism with Central Carbon Pathways

The metabolism of this compound is intricately linked with the central carbon metabolic pathways of the cell. This integration allows for the efficient utilization of the carbon assimilated from formaldehyde for various cellular processes.

The product of the initial steps of the RuMP pathway, D-fructose 6-phosphate, is a key intermediate in both glycolysis and the pentose phosphate pathway (PPP). rsc.orgmethanotroph.org This allows for the direct entry of the assimilated carbon into these central metabolic routes.

In glycolysis, D-fructose 6-phosphate can be phosphorylated to fructose-1,6-bisphosphate and subsequently cleaved to form glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which are further metabolized to generate ATP and pyruvate. This connection enables the use of C1 compounds as an energy source.

Alternatively, D-fructose 6-phosphate can enter the non-oxidative branch of the pentose phosphate pathway. Through a series of reactions involving transketolase and transaldolase, D-fructose 6-phosphate can be converted to other essential intermediates such as erythrose 4-phosphate (a precursor for aromatic amino acids) and ribose 5-phosphate (a precursor for nucleotide biosynthesis). The PPP also plays a crucial role in regenerating the D-ribulose 5-phosphate required for the initial formaldehyde fixation step in the RuMP cycle. rsc.org

Metabolic PathwayPoint of Entry for D-fructose 6-phosphateKey Products
GlycolysisPhosphorylation to Fructose-1,6-bisphosphatePyruvate, ATP
Pentose Phosphate PathwayConversion to other sugar phosphatesRibose 5-phosphate, Erythrose 4-phosphate, NADPH

In methylotrophic organisms, the RuMP pathway coexists and interacts with other C1 metabolic routes. The primary pathways for formaldehyde oxidation, which serve both detoxification and energy generation purposes, involve cofactors such as tetrahydrofolate (H4F) and tetrahydromethanopterin (H4MPT). nih.gov

Formaldehyde can spontaneously or enzymatically react with these cofactors to form methylene-H4F or methylene-H4MPT, which are then oxidized to formate and subsequently to CO2. While the RuMP pathway is a major route for formaldehyde assimilation, these linear pathways are key for its dissimilation. nih.gov

The serine cycle is another important formaldehyde assimilation pathway found in some methylotrophs. biorxiv.org In this pathway, formaldehyde (in the form of methylene-tetrahydrofolate) condenses with glycine to form serine. While distinct from the RuMP pathway, the metabolic networks are interconnected, with intermediates from central carbon metabolism being shared between the two. The choice of pathway utilized often depends on the specific organism and environmental conditions. wikipedia.org

Bidirectional Roles of the RuMP Pathway: Formaldehyde Fixation vs. Pentose Phosphate Biosynthesis in Specific Organisms (e.g., Archaea)

While the RuMP pathway is primarily known for its role in formaldehyde fixation in bacteria, in some archaea, it has been found to operate in the reverse direction, playing a crucial role in pentose phosphate biosynthesis. biorxiv.org

In certain archaea that lack a complete conventional pentose phosphate pathway, the enzymes of the RuMP pathway, HPS and PHI, catalyze the reverse reaction. biorxiv.org In this biosynthetic mode, D-fructose 6-phosphate is converted into D-ribulose 5-phosphate and formaldehyde. biorxiv.org This provides the cell with the necessary pentose phosphates for the synthesis of nucleotides and other essential biomolecules. biorxiv.org

This bidirectionality demonstrates the metabolic versatility of the RuMP pathway. The direction of the pathway is likely regulated by the metabolic needs of the organism. In the presence of formaldehyde, the pathway would operate in the assimilatory direction, while in its absence and with a demand for pentose phosphates, the reverse, biosynthetic route would be favored. biorxiv.org In some hyperthermophilic archaea, a bifunctional enzyme possessing both HPS and PHI activities has been identified, which can catalyze the reactions in both directions. biorxiv.org

Organism TypePrimary Direction of RuMP PathwayPrimary Metabolic Function
Methylotrophic BacteriaForward (Formaldehyde -> Fructose (B13574) 6-phosphate)Formaldehyde assimilation and detoxification
Some ArchaeaReverse (Fructose 6-phosphate -> Ribulose 5-phosphate + Formaldehyde)Pentose phosphate biosynthesis

Physiological and Ecological Significance of D Arabino Hex 3 Ulose 6 Phosphate Metabolism

Role in Microbial Adaptation to Formaldehyde-Rich Environments

The metabolism of D-arabino-hex-3-ulose 6-phosphate is a key strategy for microbial survival and adaptation in environments laden with formaldehyde (B43269), a highly reactive and toxic compound. The RuMP pathway, in which this compound is a central molecule, provides an efficient mechanism for detoxifying formaldehyde by incorporating it into central metabolism. nih.govnih.gov This process is initiated by the enzyme 3-hexulose-6-phosphate synthase (HPS), which catalyzes the condensation of formaldehyde with D-ribulose 5-phosphate to form this compound. tandfonline.comwikipedia.org Subsequently, 6-phospho-3-hexuloisomerase (PHI) converts this intermediate into D-fructose 6-phosphate, a harmless sugar that can enter glycolysis. tandfonline.comnih.gov

The significance of this pathway in conferring formaldehyde resistance has been demonstrated in various microorganisms. For instance, engineering non-methylotrophic bacteria like Escherichia coli to express the HPS and PHI enzymes from methylotrophic bacteria enhances their ability to grow in the presence of formaldehyde. A study involving an engineered fusion protein of HPS and PHI from Mycobacterium gastri MB19 showed that E. coli strains harboring this fusion gene consumed formaldehyde more efficiently and exhibited improved growth in formaldehyde-containing medium. nih.gov Similarly, the introduction of HPS and PHI genes from Methylomonas aminofaciens 77a into Burkholderia cepacia improved its degradation rate of vanillin, a process that releases formaldehyde. tandfonline.com These findings underscore the direct link between the metabolism of this compound and microbial adaptation to formaldehyde-rich niches. tandfonline.comnih.gov

In the non-methylotrophic bacterium Bacillus subtilis, the genes encoding HPS (hxlA) and PHI (hxlB) are organized in an operon that is induced by formaldehyde, indicating a dedicated role in detoxification. tandfonline.comuniprot.org This detoxification system is crucial for the survival of the bacterium in environments where it may encounter formaldehyde. tandfonline.comuniprot.org

Contribution to Carbon Cycling in Diverse Ecosystems

The metabolic pathway involving this compound is a significant contributor to the global carbon cycle. Methylotrophic bacteria, which utilize C1 compounds like methane (B114726) and methanol (B129727) as their sole source of carbon and energy, are widespread in various ecosystems and play a crucial role in preventing the release of these potent greenhouse gases into the atmosphere. nih.govtandfonline.com The RuMP pathway is a primary route for carbon assimilation in these organisms. nih.gov Through this pathway, vast amounts of carbon in the form of C1 compounds are converted into biomass, effectively sequestering it from the environment. tandfonline.com

The initial step of this assimilation, the formation of this compound, represents the entry point of C1 carbon into the biosphere's organic carbon pool. nih.govtandfonline.com The efficiency of the RuMP pathway, in terms of ATP consumption and biomass yield, makes it a highly favorable route for carbon fixation. acs.org This metabolic efficiency allows methylotrophs to flourish in diverse environments, from soil and freshwater to marine sediments, where they actively participate in carbon turnover. The activity of these microbes, and by extension the metabolism of this compound, has a substantial impact on the carbon flux in these ecosystems.

Specific Roles in Methylotrophic Microorganisms

In methylotrophic microorganisms, the metabolism of this compound is not just a detoxification mechanism but a cornerstone of their physiology, enabling them to utilize C1 compounds for growth. The RuMP pathway is one of the most efficient pathways for formaldehyde assimilation in these organisms. acs.orgresearchgate.net The enzymes HPS and PHI are key players in this process, and their activity is often tightly regulated. tandfonline.comnih.gov

Research on the halotolerant obligate methanotroph Methylomicrobium alcaliphilum 20Z has revealed that the activities of both HPS and a fused HPS-PHI protein are inhibited by AMP and ADP, suggesting a mode of allosteric regulation linked to the energy status of the cell. nih.gov This regulatory mechanism likely ensures that carbon assimilation is finely tuned to the cell's energy requirements. Furthermore, the presence of both separate and fused hps and phi genes in some methanotrophs suggests a complex evolutionary adaptation to optimize formaldehyde fixation under different conditions. nih.gov In some methylotrophs, the RuMP pathway also functions in a cyclic dissimilatory mode, contributing to energy and reducing power generation. mdpi.com

The kinetic properties of HPS and PHI are adapted to the specific physiological needs of methylotrophs. For example, in Methylococcus capsulatus, HPS exhibits a high affinity for both formaldehyde and D-ribulose 5-phosphate, ensuring efficient capture of the C1 substrate. tandfonline.com

Broader Implications in Non-Methylotrophic Organisms

The discovery of genes for HPS and PHI in a variety of non-methylotrophic organisms has broadened the understanding of the physiological roles of this compound metabolism. nih.govtandfonline.com In some of these organisms, the pathway's primary function appears to be formaldehyde detoxification, as seen in Bacillus subtilis. tandfonline.comuniprot.org

However, in certain archaea, the RuMP pathway operates in reverse, playing a crucial role in pentose (B10789219) phosphate (B84403) synthesis. tandfonline.comnih.govnih.gov In hyperthermophilic archaea like Thermococcus kodakaraensis, which lack a complete conventional pentose phosphate pathway, the reverse action of HPS and PHI is essential for producing D-ribulose 5-phosphate, a precursor for nucleotide biosynthesis. nih.gov The detection of this compound in Methanocaldococcus jannaschii, an organism with a complete set of genes for the non-oxidative pentose phosphate pathway, further suggests an active role for the RuMP pathway in archaeal central metabolism. nih.gov The constitutive expression of a fused HPS-PHI protein in Pyrococcus horikoshii also points towards a more general metabolic function beyond formaldehyde detoxification. tandfonline.com

The widespread presence of the RuMP pathway across different microbial domains highlights its evolutionary significance. nih.govtandfonline.com It may represent an ancient metabolic module that has been adapted for various physiological needs, from C1 assimilation and detoxification in bacteria to essential biosynthetic roles in archaea.

Research Findings on this compound Metabolism

OrganismEnzymeSubstrate(s)Km (mM)NotesReference
Methylococcus capsulatus3-Hexulose-6-phosphate SynthaseD-ribulose 5-phosphate0.083- tandfonline.com
Formaldehyde0.49- tandfonline.com
D-arabino-3-hexulose 6-phosphate0.075Reverse reaction tandfonline.com
6-Phospho-3-hexuloisomeraseD-arabino-3-hexulose 6-phosphate0.1- tandfonline.com
D-fructose 6-phosphate1.1Reverse reaction tandfonline.com
Methylomicrobium alcaliphilum 20ZHPS-His6Formaldehyde-Higher catalytic efficiency but lower affinity compared to HPS-PHI nih.gov
HPS-PHIFormaldehyde-Inhibited by AMP and ADP nih.gov
Escherichia coli (engineered)HPS-PHI fusion from M. gastriFormaldehyde-Enhanced formaldehyde consumption and growth nih.gov

Genetics and Regulation of D Arabino Hex 3 Ulose 6 Phosphate Metabolism

Genomic Organization of Genes Encoding HPS and PHI (e.g., hxlAB operon)

In many bacteria, the genes encoding HPS and PHI are clustered together in an operon, allowing for their coordinated expression. A well-studied example is the hxlAB operon in Bacillus subtilis. tandfonline.com In this arrangement, the gene for HPS is designated hxlA, and the gene for PHI is hxlB. These genes are transcribed together as a single polycistronic mRNA molecule. tandfonline.com

This operon structure is not universal. In the halotolerant methanotroph Methylomicrobium alcaliphilum 20Z, the genes for HPS (hps) and PHI (phi) are found located separately in the genome. nih.gov Interestingly, this organism also possesses a fused hps-phi gene that encodes a bifunctional enzyme. nih.gov In some archaea, such as Pyrococcus horikoshii, HPS and PHI are also encoded by a single gene, resulting in a bifunctional fusion protein. tandfonline.com The genomic arrangement can vary significantly among different microorganisms, reflecting diverse evolutionary strategies for regulating this metabolic pathway. nih.gov

Organism Gene Names Genomic Organization Reference(s)
Bacillus subtilishxlA (HPS), hxlB (PHI)Organized in the hxlAB operon, regulated by the divergently transcribed hxlR gene. tandfonline.com
Methylomicrobium alcaliphilum 20Zhps, phi, and a fused hps-phiSeparately located hps and phi genes, plus a fused hps-phi gene. nih.gov
Mycobacterium gastri MB19hps, phiGenes are part of a novel operon for formaldehyde (B43269) fixation. nih.gov
Pyrococcus horikoshiiFused hps-phi geneA single gene encodes a bifunctional HPS-PHI enzyme. tandfonline.com

Transcriptional Regulation Mechanisms of the RuMP Pathway Enzymes

The transcription of the Ribulose Monophosphate (RuMP) pathway enzymes is tightly controlled to match the metabolic needs of the cell. In Bacillus subtilis, the expression of the hxlAB operon is under the positive control of the HxlR protein. tandfonline.com HxlR belongs to the DUF24 family of proteins and functions as a transcriptional activator. tandfonline.com The gene encoding this regulator, hxlR, is located immediately upstream of the hxlAB operon and is transcribed in the opposite direction. tandfonline.com

In the absence of an inducer, transcription of the hxlAB operon is low. When formaldehyde is present, it triggers a conformational change in the HxlR protein, enhancing its ability to bind to the promoter region of the hxlAB operon and recruit RNA polymerase, thereby initiating transcription. tandfonline.com

In contrast, some organisms exhibit constitutive expression of the HPS and PHI genes. For instance, in the hyperthermophilic archaeon Pyrococcus horikoshii, the bifunctional HPS-PHI enzyme is produced regardless of the presence of formaldehyde. tandfonline.com This suggests that in these organisms, the RuMP pathway may have a primary role in a more central metabolic function, such as pentose (B10789219) phosphate (B84403) synthesis, rather than solely formaldehyde detoxification. tandfonline.com

Regulator Organism Target Gene/Operon Mode of Regulation Effector Molecule Reference(s)
HxlRBacillus subtilishxlAB operonPositive (Activation)Formaldehyde (inducer) tandfonline.com

Inducible Gene Expression in Response to Formaldehyde

The expression of HPS and PHI is frequently induced by the presence of formaldehyde, a key substrate and a toxic compound that the RuMP pathway helps to assimilate and detoxify. nih.gov This inducible system allows bacteria to mount a rapid response to formaldehyde exposure.

In B. subtilis, the hxlAB operon is a prime example of formaldehyde-inducible gene expression. tandfonline.com The presence of formaldehyde leads to a significant increase in the transcription of hxlA and hxlB. tandfonline.com This induction is dependent on the HxlR regulator protein. Engineered strains of Burkholderia cepacia containing the hps and phi genes from Methylomonas aminofaciens showed an enhanced ability to utilize formaldehyde, highlighting the direct link between the expression of these genes and formaldehyde assimilation. tandfonline.com

The ability to engineer organisms with inducible HPS and PHI expression has biotechnological applications. For example, Escherichia coli strains harboring an hps-phi fusion gene demonstrated improved growth and more efficient formaldehyde consumption in formaldehyde-containing media. nih.gov Similarly, transgenic geranium plants overexpressing an HPS/PHI fusion enzyme showed enhanced resistance to and phytoremediation of formaldehyde. nih.gov

Post-Translational Control and Modulation of HPS and PHI Activities

Beyond transcriptional regulation, the activities of HPS and PHI are also controlled at the post-translational level, allowing for rapid fine-tuning of metabolic flux. This can occur through allosteric regulation and the influence of cofactors.

Allosteric Regulation: In the methanotroph Methylomicrobium alcaliphilum 20Z, both the individual HPS enzyme and the fused HPS-PHI protein are subject to allosteric inhibition. AMP and ADP have been identified as potent inhibitors of their activity. nih.gov This suggests a feedback mechanism where high levels of these energy-poor molecules can downregulate the formaldehyde assimilation pathway, likely to conserve the precursor, ribulose 5-phosphate.

Cofactor Requirements and Inhibition: The activity of HPS is dependent on the presence of divalent cations. For instance, HPS from various sources requires Mg²⁺ or Mn²⁺ for maximal activity. nih.gov Conversely, the activity of PHI can be inhibited by many bivalent cations. nih.gov This differential requirement and inhibition provide another layer of control over the sequential reactions in the pathway.

Covalent Modification: While specific examples of covalent modifications like phosphorylation or acetylation for HPS and PHI are not yet widely documented, these are common mechanisms for regulating enzyme activity. libretexts.org Such modifications can alter an enzyme's catalytic efficiency, stability, or interaction with other proteins, representing a potential but currently underexplored avenue for the regulation of the RuMP pathway. libretexts.orgyoutube.com

Enzyme Complexes and Fusion Proteins: The natural and artificial fusion of HPS and PHI into a single polypeptide chain is another form of activity modulation. nih.govnih.gov This can enhance catalytic efficiency by facilitating substrate channeling, where the product of the first enzyme (HPS) is directly passed to the active site of the second (PHI). nih.gov Engineered supramolecular complexes of HPS and PHI, along with methanol (B129727) dehydrogenase, have been shown to significantly improve the rate of methanol conversion to fructose-6-phosphate (B1210287) in vitro. pnas.org

Enzyme Type of Modulation Modulator Effect Organism Reference(s)
HPSAllosteric InhibitionAMP, ADPInhibitionMethylomicrobium alcaliphilum 20Z nih.gov
HPS-PHI (fused)Allosteric InhibitionAMP, ADPInhibitionMethylomicrobium alcaliphilum 20Z nih.gov
HPSCofactor RequirementMg²⁺, Mn²⁺ActivationGeneral nih.gov
PHIInhibitionBivalent CationsInhibitionGeneral nih.gov

Methodological Advances in the Study of D Arabino Hex 3 Ulose 6 Phosphate and Its Enzymes

Enzyme Purification and Characterization Methodologies

The purification and characterization of enzymes that interact with D-arabino-hex-3-ulose 6-phosphate, such as 3-hexulose-6-phosphate synthase (HPS) and 6-phospho-3-hexuloisomerase (PHI), have been fundamental to understanding their roles. nih.govnih.gov

Initial efforts focused on isolating these enzymes from native sources, particularly methylotrophic bacteria like Methylococcus capsulatus and thermotolerant Bacillus species. nih.govnih.gov Standard protein purification techniques, including gel filtration and ion-exchange chromatography, were instrumental in obtaining enzymes with high purity. nih.gov For instance, HPS and PHI from M. capsulatus were purified 40-fold and 150-fold, respectively. nih.gov

Characterization of the purified enzymes involves determining their molecular weights, subunit structures, and kinetic properties. Gel filtration has been used to estimate the molecular weights of HPS (approximately 310,000 Da) and PHI (approximately 67,000 Da). nih.gov It was also observed that HPS can dissociate into smaller subunits under specific pH or ionic strength conditions. nih.gov

A significant advancement has been the creation of recombinant fusion proteins. For example, a bifunctional enzyme was engineered by fusing the HPS and PHI genes from Mycobacterium gastri MB19. nih.gov This fusion protein demonstrated both HPS and PHI activities and was more efficient in catalyzing the sequential reactions than a simple mixture of the individual enzymes. nih.gov

Table 1: Purification and Characterization of HPS and PHI from Methylococcus capsulatus

Enzyme Purification Fold Molecular Weight (Da) Substrates
3-hexulose-6-phosphate synthase (HPS) 40 ~310,000 Formaldehyde (B43269), D-ribulose 5-phosphate
6-phospho-3-hexuloisomerase (PHI) 150 ~67,000 D-arabino-3-hexulose 6-phosphate

Data sourced from Ferenci et al. (1974) nih.gov

In Vitro Biochemical Assays for Reaction Rate Determination and Kinetic Analysis

In vitro assays are crucial for determining the reaction rates and kinetic parameters of enzymes involved with this compound. These assays typically involve monitoring the consumption of substrates or the formation of products over time.

For HPS, assays often measure the condensation of formaldehyde and D-ribulose 5-phosphate. nih.gov The activity of PHI is determined by monitoring the isomerization of D-arabino-3-hexulose 6-phosphate to D-fructose 6-phosphate. nih.gov The kinetic parameters, such as the Michaelis constant (Km), provide insights into the enzyme's affinity for its substrates. For HPS from M. capsulatus, the apparent Km values for D-ribulose 5-phosphate and formaldehyde are 8.3x10⁻⁵ M and 4.9x10⁻⁴ M, respectively. nih.govnih.gov For PHI, the apparent Km for D-arabino-3-hexulose 6-phosphate is 1.0x10⁻⁴ M. nih.govnih.gov

Colorimetric assays have been a common method for quantifying the products of these reactions. nih.gov Additionally, the development of scaffoldless, self-assembling enzyme complexes has provided a novel in vitro system to study the efficiency of the pathway. By organizing methanol (B129727) dehydrogenase (Mdh), Hps, and Phi into a supramolecular complex, researchers have been able to enhance the conversion of methanol to fructose-6-phosphate (B1210287) significantly. pnas.org

Table 2: Apparent Michaelis Constants (Km) for HPS and PHI from Methylococcus capsulatus

Enzyme Substrate Apparent Km (M)
3-hexulose-6-phosphate synthase (HPS) D-ribulose 5-phosphate 8.3 x 10⁻⁵
Formaldehyde 4.9 x 10⁻⁴
D-arabino-3-hexulose 6-phosphate 7.5 x 10⁻⁵
6-phospho-3-hexuloisomerase (PHI) D-arabino-3-hexulose 6-phosphate 1.0 x 10⁻⁴
D-fructose 6-phosphate 1.1 x 10⁻³

Data sourced from Ferenci et al. (1974) nih.govnih.gov

Advanced Structural Determination Techniques for Enzyme-Substrate Complexes (e.g., X-ray crystallography)

X-ray crystallography has been pivotal in elucidating the three-dimensional structures of enzymes that bind to this compound and its analogs, providing detailed insights into their catalytic mechanisms.

The crystallization of HPS from Methylomonas aminofaciens 77a has been a focus of research to obtain high-resolution crystal structures. eurjchem.comeurjchem.com These studies have revealed that HPS belongs to the orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC) superfamily. eurjchem.comgenome.jpresearchgate.net The structure of HPS from Mycobacterium gastri MB19 has also been determined. researchgate.net

These structural studies provide a molecular basis for the enzyme's substrate specificity and catalytic activity, guiding further research into their function and potential applications.

Genetic Engineering Approaches for Functional and Mutagenesis Studies

Genetic engineering has become an indispensable tool for studying the function of enzymes in the this compound pathway and for engineering organisms with enhanced metabolic capabilities.

The creation of a bifunctional HPS-PHI fusion enzyme is a prime example of genetic engineering being used to improve pathway efficiency. nih.gov By fusing the hps and phi genes, researchers created a single protein that could catalyze two sequential steps in the RuMP pathway more effectively than a mixture of the individual enzymes. nih.gov Escherichia coli strains expressing this fusion gene showed improved growth in the presence of formaldehyde, demonstrating its potential for detoxification systems. nih.gov

Mutagenesis studies are also critical for understanding enzyme function. In Sinorhizobium meliloti, defined genetic mutations in the genes encoding enzymes of the nonoxidative pentose (B10789219) phosphate (B84403) pathway, which is related to the RuMP pathway, have been used to characterize their roles in carbon metabolism and other physiological processes. nih.gov Similarly, in the archaeon Thermococcus kodakaraensis, the deletion of the hps-phi gene demonstrated that the RuMP pathway is essential for the biosynthesis of ribulose 5-phosphate, a precursor for nucleotides. nih.gov This finding highlights a role for the pathway beyond formaldehyde detoxification, substituting for the classical pentose phosphate pathway in this organism. nih.gov

Quantitative Proteomics and Metabolomics for Pathway Elucidation

Quantitative proteomics and metabolomics provide a systems-level view of the metabolic pathways involving this compound. These approaches allow for the comprehensive measurement of proteins and metabolites in a cell or organism under specific conditions.

Metabolomics studies, particularly in methylotrophic bacteria, have been used to identify and quantify the intermediates of the RuMP pathway and other related metabolic routes. nih.gov For instance, high-resolution mass spectrometry-based metabolomics has been employed to study the metabolism of Methylobacterium extorquens. nih.gov In Methylomicrobium alcaliphilum, metabolomics profiles gathered from cells grown on methane (B114726) and methanol helped to verify and refine in silico metabolic models. dtu.dk These models correctly predicted changes in amino acid pools under different growth conditions. dtu.dk

While specific quantitative proteomics studies focusing solely on this compound are not extensively detailed in the provided results, the general application of proteomics is crucial for understanding the expression levels of HPS, PHI, and other pathway enzymes under different growth conditions or in genetically modified strains. This information complements metabolomic data to provide a more complete picture of pathway regulation and flux.

Isotopic Tracing for Metabolic Flux Analysis

Isotopic tracing is a powerful technique for elucidating metabolic pathways and quantifying the flow of metabolites (flux) through them. nih.gov This method involves feeding cells a substrate labeled with a stable or radioactive isotope (e.g., ¹³C-glucose) and then tracking the incorporation of the isotope into downstream metabolites. nih.govresearchgate.net

In the context of the pentose phosphate pathway and related pathways like the RuMP cycle, isotopic labeling has been instrumental in understanding their in vivo activity. nih.gov While direct isotopic tracing studies on this compound are not explicitly detailed in the search results, the methods described for the broader pentose phosphate pathway are directly applicable. nih.gov

Techniques like Group Specific Internal Standard Technology (GSIST), an in vitro approach, have been developed for the absolute quantification of central carbon metabolism intermediates, including those in the pentose phosphate pathway. nih.gov This method uses isotope-coded derivatization to improve the accuracy of metabolite identification and quantification. nih.gov Such approaches are essential for determining metabolic fluxes, creating kinetic models, and understanding the cellular mechanisms of action in pathways involving this compound. nih.gov

Biotechnological and Applied Research Prospects of D Arabino Hex 3 Ulose 6 Phosphate Metabolism

Metabolic Engineering for Enhanced Formaldehyde (B43269) Utilization and Valorization

Metabolic engineering efforts are increasingly focused on harnessing the RuMP pathway for the conversion of C1 feedstocks, like formaldehyde and methanol (B129727), into valuable products. Formaldehyde is a key intermediate in the metabolism of methylotrophs but is toxic to most other organisms. researchgate.net Engineering non-methylotrophic organisms to utilize formaldehyde not only provides a detoxification mechanism but also enables the use of inexpensive C1 compounds as a carbon source.

The core of this strategy involves the heterologous expression or overexpression of HPS and PHI. These two enzymes catalyze the sequential conversion of D-ribulose-5-phosphate and formaldehyde into D-arabino-hex-3-ulose 6-phosphate, and then into D-fructose-6-phosphate. nih.gov For instance, introducing the RuMP pathway enzymes into the industrial workhorse Corynebacterium glutamicum has successfully enabled it to assimilate methanol. newswise.com This transforms the organism into a synthetic methylotroph, capable of valorizing C1 waste streams.

A key research finding in this area is the development of fusion enzymes. A study created a bifunctional enzyme by fusing the HPS and PHI genes (hps-phi) from Mycobacterium gastri MB19. nih.gov When expressed in Escherichia coli, this fusion protein demonstrated both enzyme activities and catalyzed the sequential reactions more efficiently than a simple mixture of the individual enzymes. nih.gov The engineered E. coli strain showed improved formaldehyde consumption and enhanced growth in formaldehyde-containing media, highlighting the potential of this approach for creating robust microbial cell factories for C1 valorization. nih.gov

OrganismEngineering StrategyOutcomeReference
Burkholderia cepacia TM1Overexpression of hps and phi genes from Methylomonas aminofaciens 77aIncreased incorporation of formaldehyde into cell constituents; improved degradation of vanillic acid. nih.gov
Escherichia coliExpression of a fused hps-phi gene from Mycobacterium gastri MB19More efficient formaldehyde consumption and better growth in formaldehyde-containing medium. nih.gov
Corynebacterium glutamicumIntroduction of methanol dehydrogenase and key RuMP pathway enzymesEnabled methanol assimilation, turning the organism into a synthetic methylotroph. newswise.com
Parageobacillus thermoglucosidasiusLaboratory evolution to awaken latent native Hps and Phi activitiesAchieved fast methylotrophic growth with ~15% of biomass derived from methanol. biorxiv.org

Potential in the Production of Bio-based Chemicals and Fuels

The assimilation of formaldehyde through the this compound pathway culminates in the production of D-fructose-6-phosphate (F6P). ebi.ac.uk F6P is a pivotal intermediate in central carbon metabolism, linking C1 assimilation to a vast network of biosynthetic pathways. This positions the RuMP pathway as a gateway for converting low-cost C1 feedstocks into a wide array of valuable bio-based chemicals and fuels. biorxiv.orgontosight.ai

Once produced, F6P can be channeled into several key metabolic routes:

Glycolysis: F6P can enter the glycolytic pathway, where it is converted to pyruvate. ebi.ac.uk Pyruvate is a fundamental building block for numerous chemicals, including organic acids (e.g., lactate, succinate), amino acids, and alcohols like ethanol (B145695) and butanol.

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): F6P can also be directed into the PPP, which is essential for producing NADPH for reductive biosynthesis and precursor metabolites for nucleotides and aromatic amino acids.

Other Biosynthetic Pathways: F6P is a direct or indirect precursor for various other bioproducts. For example, it is a key intermediate in pathways for synthesizing chitosan, a valuable biopolymer. taylorandfrancis.com It is also the starting point for the synthesis of sucrose (B13894) in plants and some bacteria. mdpi.com

By engineering microorganisms to express the HPS/PHI pathway and coupling it with downstream pathways, it is possible to create tailored cell factories. For example, a synthetic methylotrophic B. subtilis was engineered to efficiently co-utilize methanol and xylose, demonstrating the potential to produce chemicals from mixed feedstocks. researchgate.net The efficiency of the RuMP pathway makes it a highly attractive platform for sustainable bioproduction, moving away from traditional reliance on more expensive sugar feedstocks. researchgate.net

Bioremediation Strategies for Formaldehyde Contamination

Formaldehyde is a widespread environmental pollutant, known for its toxicity to living organisms. The natural function of the RuMP pathway in methylotrophic bacteria is the detoxification and assimilation of formaldehyde, making it an ideal candidate for bioremediation applications. nih.gov Enhancing this natural capability through biotechnological approaches offers promising strategies for cleaning up formaldehyde-contaminated environments.

Research has shown that bolstering the HPS-PHI pathway in bacteria can significantly improve their ability to withstand and degrade formaldehyde. In a study using Burkholderia cepacia, a non-methylotrophic bacterium, the introduction and overexpression of hps and phi genes led to increased assimilation of formaldehyde. nih.gov This not only detoxified the formaldehyde but also improved the bacterium's growth and its ability to degrade other related compounds like vanillic acid, which releases formaldehyde during its breakdown. nih.gov

The development of engineered organisms specifically for bioremediation is a key prospect. The creation of the HPS-PHI fusion enzyme, which showed higher efficiency in E. coli, demonstrates a powerful tool for this purpose. nih.gov Such engineered microbes could be deployed in industrial wastewater treatment or contaminated soil to efficiently sequester and neutralize formaldehyde, converting a toxic pollutant into harmless biomass.

Development of Novel Industrial Biocatalysts Based on HPS and PHI

The enzymes at the core of this compound metabolism, HPS and PHI, are themselves valuable targets for development as industrial biocatalysts. nih.gov Biocatalysis is increasingly replacing traditional chemical synthesis due to its high selectivity, mild reaction conditions, and environmental benefits. nih.gov

Key research directions for developing HPS and PHI as industrial biocatalysts include:

Enzyme Discovery and Characterization: Sourcing HPS and PHI from extremophiles, such as thermotolerant or halotolerant bacteria, can yield robust enzymes suitable for harsh industrial process conditions. nih.govnih.gov For example, HPS has been isolated and characterized from the thermotolerant methylotroph Bacillus C1. nih.gov

Protein Engineering: Modern protein engineering techniques can be used to improve the properties of HPS and PHI. This includes enhancing their catalytic efficiency, thermal stability, and substrate specificity. The enzyme HPS, for instance, is known to accept other aldehydes besides formaldehyde, a property that could be engineered for specific synthetic applications. genome.jp

These novel biocatalysts could be used in cell-free systems or immobilized for continuous bioprocessing, offering a scalable and efficient method for formaldehyde fixation and the synthesis of fructose-6-phosphate (B1210287) and its derivatives.

Q & A

Q. Advanced

  • PROCHECK : Assess stereochemical quality of crystal structures (e.g., Ramachandran plots for (β/α)8_8-barrel folds) .
  • Molecular dynamics simulations : Probe conformational stability of mutants (e.g., R139V in KGPDC) under physiological conditions .
  • DALI server : Compare structural homology to confirm evolutionary relationships within the OMPDC suprafamily .

How do researchers resolve contradictions in enzyme kinetic data for DAH6P isomerase?

Q. Advanced

  • Pre-steady-state kinetics : Use stopped-flow spectrophotometry to capture transient intermediates and avoid assay artifacts .
  • pH profiling : Test activity across pH gradients to identify optimal conditions (e.g., Mg2+^{2+}-dependence at pH 7.5–8.5) .
  • Allosteric inhibitor screens : Identify small molecules that modulate activity, clarifying regulatory mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.